[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a cyclohexylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclopropylamine derivative, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the coupling of the cyclohexylamino group with the acetic acid moiety under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclopropyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Substituted benzyl or cyclopropyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various enzymes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(Cyclopropylamino)-cyclohexylamino]-acetic acid
- [4-(Benzylamino)-cyclohexylamino]-acetic acid
- [4-(Cyclohexylamino)-cyclohexylamino]-acetic acid
Uniqueness
Compared to similar compounds, [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid stands out due to the presence of both benzyl and cyclopropyl groups
Properties
IUPAC Name |
2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22)12-19-15-6-8-16(9-7-15)20(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYHHGTBXDBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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